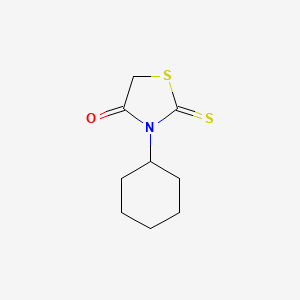

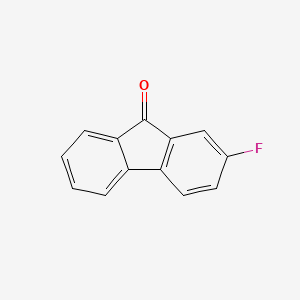

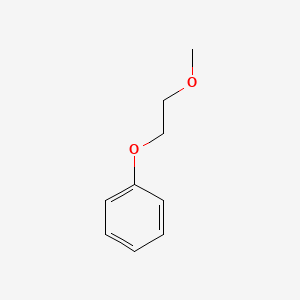

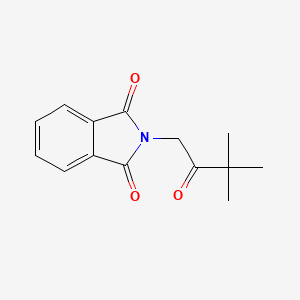

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Overview

Description

The compound “3,3-Dimethyl-2-oxobutyric acid” is a 2-oxo monocarboxylic acid that is 3,3-dimethylbutyric acid substituted by an oxo group at position 21. It is functionally related to a 3,3-dimethylbutyric acid1.

Synthesis Analysis

There is a paper titled “O‐Alkyl S‐3,3‐Dimethyl‐2‐oxobutyl Dithiocarbonates as Versatile Sulfur‐Transfer Agents in Radical C (sp3)H Functionalization” which discusses the synthesis of related compounds2. The paper mentions that boiling of the title compounds in ethereal solvents or cycloalkanes in the presence of a radical initiator leads to radical C (sp3) H functionalization2.

Molecular Structure Analysis

The molecular formula of “3,3-Dimethyl-2-oxobutyric acid” is C6H10O31. The InChI string is InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)1.

Physical And Chemical Properties Analysis

The molecular weight of “3,3-Dimethyl-2-oxobutyric acid” is 130.14 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 31.

Scientific Research Applications

-

Material Science

- Summary: This compound could be used in the development of material-specific binding peptides (MBPs). MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .

- Method: The specific methods of application would depend on the exact nature of the research being conducted. It might involve the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

- Results: The use of this compound could lead to advancements in various industrial applications, including agriculture, biocatalysis, medicine, and environmental monitoring .

-

Proteomics Research

- Summary: As mentioned earlier, this compound is used in proteomics research, which involves the study of proteins, their structures, and functions .

- Method: It might be used in experiments involving protein extraction, purification, and identification .

- Results: The use of this compound could help researchers gain insights into the roles of certain proteins in biological processes, which could lead to the development of new therapeutic strategies for various diseases .

Safety And Hazards

The safety and hazards of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione” are not available in the literature I found.

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”. Understanding its chemical properties and reactions could open up new avenues in various fields.

Please note that this information is based on the closest related compounds I could find, and may not fully apply to “2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione”.

properties

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFOAXRAJBJRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307865 | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

56658-35-6 | |

| Record name | 56658-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.